Ethyl 5-nitroindole-2-carboxylate
Overview
Description
Ethyl 5-nitroindole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals this compound is characterized by a nitro group at the 5-position and an ethyl ester group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitroindole-2-carboxylate typically involves the nitration of indole derivatives followed by esterification. One common method starts with the nitration of indoline-2-carboxylic acid to produce 5-nitroindoline-2-carboxylic acid. This intermediate is then esterified using ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitroindole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: Ethyl 5-aminoindole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-nitroindole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitroindole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-nitroindole-2-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 5-nitroindole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-nitroindole-2-carboxylate: Similar structure but with the nitro group at the 6-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Aminoindole-2-carboxylate: The nitro group is reduced to an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Biological Activity
Ethyl 5-nitroindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes various research findings, case studies, and data regarding its biological properties, including antimicrobial and anticancer activities.
Overview of this compound
This compound belongs to the indole family, characterized by a nitro group at the 5-position and an ethyl ester group at the 2-position of the indole ring. This compound serves as a versatile building block in organic synthesis and has been investigated for its potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biochemical pathways.
- Biochemical Pathways : It exhibits a range of activities such as antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Fungal Activity : It has also been tested against fungal pathogens, displaying inhibitory effects that warrant further exploration for therapeutic applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been a focal point in several studies:
- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has been observed to reduce viability in breast cancer cell lines significantly .
- Mechanistic Insights : The compound's ability to induce DNA damage and interfere with cellular signaling pathways associated with cancer progression has been documented. This includes the modulation of apoptotic pathways and inhibition of tumor growth in animal models .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacteria, showcasing its potential as an antimicrobial agent.
- Anticancer Research :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 5-nitro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFJMQCNICEPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299657 | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-57-3 | |
Record name | 16732-57-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-nitroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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